![molecular formula C15H29NO3 B1311979 6-[(1-氧代壬基)氨基]己酸 CAS No. 69242-00-8](/img/structure/B1311979.png)

6-[(1-氧代壬基)氨基]己酸

描述

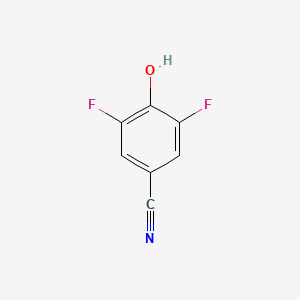

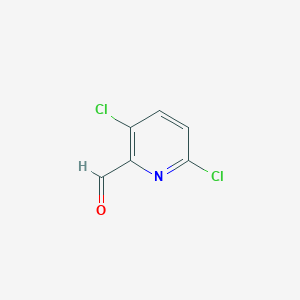

Hexanoic acid, 6-[(1-oxononyl)amino]- is a carboxylic acid derivative that contains a fatty acid chain with nine carbon atoms. It is also known as 6-Aminohexanoic acid .

Synthesis Analysis

6-Aminohexanoic acid is used for synthesis . It is also an intermediate in the polymerization of Nylon-6, where it is formed by ring-opening hydrolysis of caprolactam .Molecular Structure Analysis

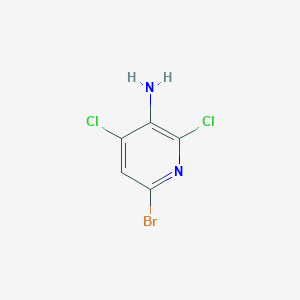

The molecular formula of Hexanoic acid, 6-[(1-oxononyl)amino]- is C15H29NO3. It contains total 47 bond(s); 18 non-H bond(s), 2 multiple bond(s), 13 rotatable bond(s), 2 double bond(s), 1 carboxylic acid(s) (aliphatic), 1 secondary amide(s) (aliphatic) and 1 hydroxyl group(s) .科学研究应用

DNA 测序和保护基团

6-氨基-4-氧代己酸衍生物(如问题中的衍生物)已被用作连接到氨基官能团的荧光探针,作为乙酰丙酸的衍生物,用于保护羟基。它们已在 DNA 测序方法中得到应用,通过对称酸酐的反应引入,并在温和条件下快速去除。这种用途突出了其作为 DNA 测序和分子生物学研究中灵敏可检测保护基团的作用 (Rasolonjatovo 和 Sarfati,1998)。

疏水性和柔性结构元件

6-氨基己酸是一种结构类似物,以其疏水性、柔性结构而闻名。它在改性肽的化学合成和聚酰胺合成纤维工业(例如尼龙的生产)中发挥着重要作用。它还经常用作各种生物活性结构中的连接基。尽管主要在临床上用作抗纤溶性药物,但它在这些行业中的作用以及在各种分子的结构中的应用不容忽视,表明该化合物具有类似的潜力 (Markowska 等,2021)。

氨基酸合成和修饰

已记录了 (S)-(+)-2-氨基-6-(氨氧基)己酸及其衍生物的合成,从不同的前体开始并产生了良好的总体结果。这些非蛋白氨基酸及其衍生物在包括药物在内的各个领域都有应用,表明己酸衍生物在合成和改性过程中具有多功能性 (Adamczyk 和 Reddy,2001)。

Swern 氧化和有机合成

6-(甲基亚磺酰基)己酸与本研究的化合物密切相关,已被用作 Swern 氧化反应中 DMSO 的替代品。这展示了它在将伯醇或仲醇转化为相应的醛或酮中的作用,这是有机合成中的关键步骤。该工艺表现出高产率,并且涉及易于分离、可回收且无味的亚砜,该亚砜可以是聚合物结合的,这表明己酸衍生物在有机合成和绿色化学中的潜力 (Liu 和 Vederas,1996)。

属性

IUPAC Name |

6-(nonanoylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO3/c1-2-3-4-5-6-8-11-14(17)16-13-10-7-9-12-15(18)19/h2-13H2,1H3,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLCUTIOHNPTHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)NCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4071972 | |

| Record name | Hexanoic acid, 6-[(1-oxononyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4071972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69242-00-8 | |

| Record name | 6-[(1-Oxononyl)amino]hexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69242-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoic acid, 6-((1-oxononyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069242008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 6-[(1-oxononyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 6-[(1-oxononyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4071972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。